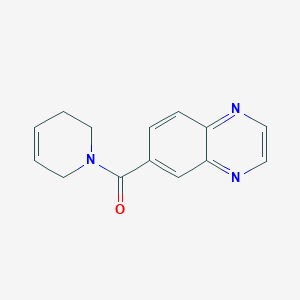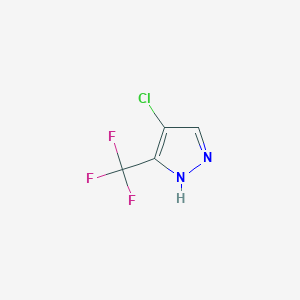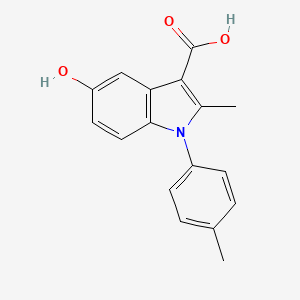![molecular formula C20H17ClF2N4OS B2546431 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216532-82-9](/img/structure/B2546431.png)
N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a multifunctional molecule that appears to incorporate several pharmacophoric elements, such as the imidazole ring, a benzamide moiety, and a thiazole ring, each of which is known to contribute to various biological activities. The presence of fluorine atoms could indicate enhanced binding affinity or metabolic stability.
Synthesis Analysis
The synthesis of related N-substituted imidazolylbenzamides has been described, where various substituents were introduced to the benzamide core, and the imidazole moiety served as a replacement for other functional groups to produce class III electrophysiological activity . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been explored, with a focus on the role of methyl functionality and non-covalent interactions in gelation behavior . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that a multi-step synthetic route involving the formation of the imidazole ring, introduction of the benzamide group, and subsequent attachment of the thiazole ring could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystal engineering approaches, revealing the importance of non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions in the stabilization of the molecular assembly . These interactions are crucial for the physical properties and biological activities of the compounds. The presence of fluorine atoms in the compound of interest may further influence its molecular conformation and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide and thiazole derivatives has been extensively studied. For instance, benzamide derivatives have been synthesized and modified to produce various analogs with potential antifungal activity . The reactivity of the compound may involve nucleophilic substitution reactions at the fluorine atoms or the imidazole ring, as well as potential interactions with biological macromolecules through hydrogen bonding or van der Waals forces.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . The introduction of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The compound's solid-state properties, such as gelation behavior, could also be relevant for its potential applications .
Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugates have been investigated as fluorescent sensors for metal ions such as Al3+ and Zn2+, demonstrating their potential in detecting these analytes with high sensitivity and selectivity. These conjugates exhibit large Stokes shifts and are emissive in aggregated states, making them useful in various analytical applications (Suman et al., 2019).
Antimicrobial Activity
Compounds with benzothiazole structures have been evaluated for their antimicrobial activity, showing effectiveness against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential as a basis for developing new antimicrobial agents to combat drug-resistant infections (Anuse et al., 2019).
Angiotensin II Receptor Antagonists
Research into nonpeptide angiotensin II receptor antagonists has led to the development of compounds that show potent antihypertensive effects upon oral administration. This research path opens up possibilities for new treatments for hypertension, with a focus on improving oral bioavailability and efficacy (Carini et al., 1991).
Proton-Conducting Materials for Fuel Cells
A study on partially fluorinated copolymers bearing azole functions has revealed their significant potential in creating blend membranes for proton exchange membrane fuel cells (PEMFC) that operate at low relative humidity. These materials show enhanced proton conductivity and stability, making them suitable for high-efficiency fuel cell applications (Campagne et al., 2013).
Synthesis of Heterocycles
Efforts in the synthesis of heterocyclic compounds using thiamine hydrochloride as a promoter have demonstrated efficient pathways to create benzoimidazo and triazolopyrimidine derivatives. This research provides valuable methodologies for the development of novel compounds with potential applications in pharmaceuticals and materials science (Liu et al., 2012).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates that imidazole derivatives have a wide range of potential applications in the pharmaceutical industry, and research in this area is likely to continue.
Propiedades
IUPAC Name |
3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS.ClH/c21-15-5-1-4-14(12-15)19(27)26(10-3-9-25-11-8-23-13-25)20-24-18-16(22)6-2-7-17(18)28-20;/h1-2,4-8,11-13H,3,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKABMLUZAZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)



![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)